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These application notes provide a detailed protocol for the enrichment of histones from

mammalian cells. The described method is a robust and widely used acid extraction technique,

suitable for researchers, scientists, and drug development professionals aiming to study

histone post-translational modifications (PTMs) and their role in chromatin biology.

Introduction
Histones are the primary protein components of chromatin, playing a crucial role in packaging

DNA within the eukaryotic nucleus and regulating gene expression. The post-translational

modifications of histones, such as acetylation, methylation, and phosphorylation, constitute a

"histone code" that dictates chromatin structure and function.[1][2] Studying these modifications

is essential for understanding various biological processes, including gene regulation, DNA

repair, and the development of diseases like cancer.[3][4] This protocol details a standard acid

extraction method to isolate total histones from cultured mammalian cells, ensuring high purity

and preservation of PTMs for downstream applications like Western blotting and mass

spectrometry.[1]
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Reagent/Buffer Composition Storage

Phosphate-Buffered Saline

(PBS)

137 mM NaCl, 2.7 mM KCl, 10

mM Na2HPO4, 1.8 mM

KH2PO4, pH 7.4

4°C

TEB Buffer (Triton Extraction

Buffer)

PBS containing 0.5% Triton X-

100, 2 mM PMSF, 0.02%

NaN3

4°C

Histone Extraction Buffer 0.5 N HCl, 10% glycerol 4°C

Neutralization Buffer 1.5 M Tris-HCl, pH 8.5 Room Temperature

Acetone 100% Acetone -20°C

Table 2: Key Experimental Parameters
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Step Parameter Value

Cell Lysis Incubation Time 10 minutes on ice

Centrifugation Speed
3,000 rpm (or 10,000 rpm for

microcentrifuge)

Centrifugation Time
5 minutes (or 1 minute for

microcentrifuge)

Centrifugation Temperature 4°C

Histone Extraction Incubation Time
30 minutes to overnight on

ice[3][5]

Centrifugation Speed 12,000 rpm

Centrifugation Time 5 minutes

Centrifugation Temperature 4°C

Histone Precipitation Incubation Time Overnight at -20°C

Centrifugation Speed
Maximum speed (e.g., 14,000

rpm)

Centrifugation Time 10 minutes

Centrifugation Temperature 4°C

Experimental Protocols
This protocol describes the acid extraction of histones from a confluent 10-cm plate of

mammalian cells (e.g., HEK293).[6]

1. Cell Harvesting and Lysis

Harvest cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.[3]

Wash the cell pellet twice with ice-cold PBS.

Resuspend the cell pellet in 1 mL of TEB buffer per 10^7 cells.[3]
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Incubate on ice for 10 minutes with gentle stirring to lyse the cells and isolate the nuclei.[3]

Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei.[3] Discard the supernatant.

2. Histone Extraction

Resuspend the nuclear pellet in approximately 200 µL of Histone Extraction Buffer per 10^7

cells.[3]

Incubate on ice for 30 minutes with occasional vortexing.[3]

Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet the cellular debris.[3]

Carefully transfer the supernatant, which contains the histones, to a fresh microcentrifuge

tube.

3. Histone Precipitation and Quantification

Add 3 volumes of ice-cold acetone to the histone-containing supernatant.

Incubate at -20°C overnight to precipitate the histones.[3]

Centrifuge at maximum speed for 10 minutes at 4°C to pellet the histones.

Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold acetone.

Air-dry the histone pellet for 10-20 minutes. Do not over-dry.

Resuspend the histone pellet in an appropriate volume of distilled water or a suitable buffer

for downstream applications.

To neutralize the acidic histone extract, add approximately 0.6 volumes of Neutralization

Buffer.[6] Confirm the pH is near neutral.

Quantify the histone concentration using a protein assay (e.g., Bradford or BCA) or by

running an aliquot on an SDS-PAGE gel and comparing with a known standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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